6-Chloro-2-(iodomethyl)thiazolo[5,4-b]pyridine

Bond dissociation energy Leaving group ability SN2 kinetics

6-Chloro-2-(iodomethyl)thiazolo[5,4-b]pyridine (CAS 1256478-42-8, molecular formula C₇H₄ClIN₂S, molecular weight 310.54 g/mol) is a heterobicyclic compound belonging to the thiazolo[5,4-b]pyridine family. The scaffold consists of a thiazole ring fused to a pyridine ring, bearing a chlorine atom at the 6-position of the pyridine moiety and an iodomethyl group (−CH₂I) at the 2-position of the thiazole ring.

Molecular Formula C7H4ClIN2S
Molecular Weight 310.54 g/mol
CAS No. 1256478-42-8
Cat. No. B13084480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2-(iodomethyl)thiazolo[5,4-b]pyridine
CAS1256478-42-8
Molecular FormulaC7H4ClIN2S
Molecular Weight310.54 g/mol
Structural Identifiers
SMILESC1=C(C=NC2=C1N=C(S2)CI)Cl
InChIInChI=1S/C7H4ClIN2S/c8-4-1-5-7(10-3-4)12-6(2-9)11-5/h1,3H,2H2
InChIKeyZVZBZULFEKBKDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-2-(iodomethyl)thiazolo[5,4-b]pyridine (CAS 1256478-42-8): Physicochemical Identity and Scaffold Context for Informed Procurement


6-Chloro-2-(iodomethyl)thiazolo[5,4-b]pyridine (CAS 1256478-42-8, molecular formula C₇H₄ClIN₂S, molecular weight 310.54 g/mol) is a heterobicyclic compound belonging to the thiazolo[5,4-b]pyridine family . The scaffold consists of a thiazole ring fused to a pyridine ring, bearing a chlorine atom at the 6-position of the pyridine moiety and an iodomethyl group (−CH₂I) at the 2-position of the thiazole ring . This substitution pattern confers a combination of electrophilic reactivity at the iodomethyl position and attenuated nucleophilic character at the 6-chloro site, making the compound a versatile advanced intermediate for medicinal chemistry programs targeting kinase inhibition and related therapeutic areas . The thiazolo[5,4-b]pyridine core is recognized as a privileged scaffold in drug discovery, particularly for ATP-competitive kinase inhibitors due to its adenine-mimetic geometry [1].

Why 6-Chloro-2-(iodomethyl)thiazolo[5,4-b]pyridine Cannot Be Replaced by Its Chloromethyl Analog or Positional Isomers in Synthesis-Driven Procurement


Within the thiazolo[5,4-b]pyridine chemical space, ostensibly similar compounds bearing different halogens or substitution patterns exhibit functionally non-interchangeable reactivity profiles. The iodomethyl group at position 2 provides a carbon–iodine bond dissociation energy (BDE) of approximately 57 kcal/mol, which is roughly 33% weaker than the corresponding C–Cl BDE of ~85 kcal/mol in the chloromethyl analog (CAS 1256478-41-7) [1]. This translates into substantially faster nucleophilic displacement kinetics: in SN2 reactions, methyl iodide reacts approximately two orders of magnitude faster than methyl chloride under identical conditions, as established by classical Finkelstein reaction relative rate data (Me-Cl = 179 vs. Me-I as the thermodynamically favored product; NaI/acetone, 60°C) [2]. Positional isomers such as 2-chloro-5-iodo-thiazolo[5,4-b]pyridine (CAS 1355241-54-1) differ fundamentally in that the halogen substituents are located on the ring carbons rather than on a benzylic methylene linker, altering both the electronics of the aromatic system and the steric accessibility of the reactive sites . The computed LogP difference (3.28 for the iodomethyl derivative vs. 3.08 for the chloromethyl analog) further indicates measurably distinct lipophilicity, which impacts partitioning behavior in biphasic reaction systems and chromatographic purification . These physicochemical and reactivity differences mean that substituting any close analog will alter reaction yields, kinetics, and product profiles in downstream synthetic sequences — a risk that cannot be mitigated without re-optimizing entire synthetic routes.

Quantitative Differentiation Evidence for 6-Chloro-2-(iodomethyl)thiazolo[5,4-b]pyridine Versus Closest Analogs


Carbon–Iodine vs. Carbon–Chlorine Bond Dissociation Energy: A 33% Weaker Bond Enables Faster Nucleophilic Displacement in the Iodomethyl Derivative

The iodomethyl substituent in the target compound possesses a carbon–iodine bond dissociation energy (BDE) of approximately 57 kcal/mol, compared to approximately 85 kcal/mol for the carbon–chlorine bond in the direct chloromethyl analog, 6-chloro-2-(chloromethyl)thiazolo[5,4-b]pyridine (CAS 1256478-41-7) [1]. This 28 kcal/mol difference represents a ~33% weaker bond, which directly governs the relative rates of nucleophilic substitution. In the classic Finkelstein system (NaI/acetone, 60°C), the relative rate for methyl chloride displacement is 179; the corresponding methyl iodide would react substantially faster as the leaving group, with iodide consistently ranked as the superior leaving group among halides (I⁻ > Br⁻ > Cl⁻ > F⁻) due to its larger ionic radius, lower basicity, and greater polarizability [2]. The benzylic character of the −CH₂I group further enhances reactivity compared to simple alkyl iodides, as the transition state benefits from resonance stabilization of developing positive charge at the methylene carbon adjacent to the electron-deficient thiazole ring .

Bond dissociation energy Leaving group ability SN2 kinetics Synthetic intermediate reactivity

Computed Lipophilicity (LogP) Differentiation: Iodomethyl Derivative Exhibits Measurably Higher LogP Than the Chloromethyl Analog

The computed octanol–water partition coefficient (LogP) for 6-chloro-2-(iodomethyl)thiazolo[5,4-b]pyridine is 3.28, compared to 3.08 for the direct chloromethyl analog 6-chloro-2-(chloromethyl)thiazolo[5,4-b]pyridine (CAS 1256478-41-7) . This ΔLogP of +0.20 reflects the greater polarizability and larger molar refractivity of the iodine atom (molar refractivity: I = 13.9 cm³/mol vs. Cl = 6.0 cm³/mol), which increases van der Waals interactions with nonpolar phases [1]. While a ΔLogP of 0.20 is modest in absolute terms, in the context of chromatographic purification it corresponds to a measurable shift in retention time under reversed-phase HPLC conditions, typically translating to a difference of approximately 0.5–1.5 minutes under standard C18 gradient conditions, which can be the difference between baseline separation and co-elution when purifying reaction mixtures containing both halogenated species [2].

Lipophilicity LogP Partition coefficient Chromatographic behavior Physicochemical property

Molecular Weight Differential: Iodomethyl Derivative Is 42% Heavier Than the Chloromethyl Analog, Enabling Unambiguous Mass Spectrometric Tracking

The molecular weight of 6-chloro-2-(iodomethyl)thiazolo[5,4-b]pyridine (310.54 g/mol) is 42% greater than that of its chloromethyl analog (219.09 g/mol) . This mass differential of 91.45 Da arises from the replacement of chlorine (isotopic average mass ~35.45) with iodine (~126.90). The significantly higher mass, combined with the distinctive isotopic pattern of iodine (monoisotopic, ~100% ¹²⁷I), produces an unmistakable mass spectrometric signature that is absent in chlorine-containing analogs, which exhibit a characteristic ~3:1 isotopic ratio for ³⁵Cl/³⁷Cl [1]. In LC-MS reaction monitoring, this eliminates ambiguity when tracking consumption of the starting material or formation of products bearing the thiazolo[5,4-b]pyridine scaffold, particularly in complex reaction mixtures where the chloromethyl analog's signal (m/z ~219/221) could be obscured by solvent clusters or common plasticizer contaminants [2].

Molecular weight Mass spectrometry Reaction monitoring Intermediate tracking LC-MS

Orthogonal Reactivity at Two Electrophilic Centers: 6-Chloro Substituent Remains Intact Under Conditions That Displace the 2-Iodomethyl Group

The target compound possesses two electrophilic sites with orthogonal reactivity profiles: (i) the benzylic iodomethyl group at position 2, which undergoes facile SN2 displacement with a broad range of O-, N-, and S-nucleophiles under mild basic conditions (e.g., K₂CO₃ in acetonitrile at ambient to moderate temperature), and (ii) the chloro substituent at the 6-position of the pyridine ring, which is significantly less reactive toward nucleophilic aromatic substitution (SNAr) under these conditions due to the electron-deficient character of the pyridine ring being moderated by the fused thiazole . In the published synthesis of PC190723, the chloromethyl analog undergoes selective O-alkylation of 2,6-difluoro-3-hydroxybenzamide at the −CH₂Cl position while the 6-chloro substituent remains completely intact, demonstrating the chemoselectivity inherent to this scaffold architecture . By contrast, positional isomers such as 2-chloro-5-iodo-thiazolo[5,4-b]pyridine (CAS 1355241-54-1) have the halogen atoms directly attached to the aromatic rings, where their relative reactivity is governed by aromatic substitution rules rather than SN2 displacement, fundamentally altering the sequence in which derivatization can occur . The iodomethyl derivative amplifies this orthogonality because the superior leaving group ability of iodide ensures that the SN2 pathway at the 2-methylene position is kinetically dominant over any competing aromatic substitution at the 6-chloro site by a wide margin [1].

Orthogonal reactivity Chemoselectivity Dual derivatization Aromatic substitution Synthetic strategy

Commercial Purity Benchmarks: Multiple Vendors Supply the Iodomethyl Derivative at ≥95% Purity, Matching or Exceeding Chloromethyl Analog Specifications

The target compound is commercially available from multiple independent vendors at purity levels of 95% (AKSci, Catalog 4673DH), 97% (CheMenu, Catalog CM176750), and 98% (Chemscene, Leyan) . The chloromethyl analog is offered at comparable purity specifications of 95% (AKSci, Catalog 4672DH) and 97% (CheMenu, Catalog CM175340) . Both compounds are supplied with standard quality assurance documentation (Certificate of Analysis, Safety Data Sheet) and are stored under similar conditions (sealed, dry, 2–8°C for the chloromethyl analog; sealed, dry, 2–8°C for the iodomethyl derivative) . The parity in purity specifications means that the decision to procure the iodomethyl derivative over the chloromethyl analog is driven purely by the differential reactivity and physicochemical properties documented above, rather than by any quality or availability deficit — a scenario where scientific selection criteria can be applied without compromise.

Purity specification Vendor comparison Quality assurance Procurement Supply chain

Evidence-Backed Application Scenarios Where 6-Chloro-2-(iodomethyl)thiazolo[5,4-b]pyridine Provides a Measurable Advantage


Synthesis of Kinase-Targeting Libraries via Sequential Derivatization of the Thiazolo[5,4-b]pyridine Scaffold

The orthogonal reactivity pattern of 6-chloro-2-(iodomethyl)thiazolo[5,4-b]pyridine — with an SN2-reactive iodomethyl group at position 2 and a cross-coupling-competent chloro group at position 6 — makes it an ideal core intermediate for constructing focused kinase inhibitor libraries [1]. The thiazolo[5,4-b]pyridine scaffold has been crystallographically validated as an adenine-mimetic kinase hinge binder in both BRAF (PDB: 4DBN) and VEGFR2 (PDB: 3VNT) [2]. The 33% weaker C–I bond (57 vs. 85 kcal/mol for C–Cl) ensures that the first diversification step at the 2-methylene position proceeds with high conversion even with sterically hindered or electronically deactivated nucleophiles, while the 6-chloro substituent remains available for subsequent Suzuki, Buchwald–Hartwig, or SNAr-based diversification . This sequential strategy — first alkylation, then cross-coupling — has been demonstrated in the synthesis of PC190723, where the chloromethyl intermediate was first elaborated at the methylene position, with the 6-chloro group retained for further modification [3].

Synthesis of Allosteric MALT-1 Protease Inhibitors for ABC-DLBCL and Oncology Programs

Thiazolo[5,4-b]pyridine derivatives have been patented as allosteric inhibitors of mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT-1) protease, a validated target in activated B-cell diffuse large B-cell lymphoma (ABC-DLBCL) [1]. The AbbVie patent (WO 2023/192913 A1) describes thiazolo[5,4-b]pyridine-based MALT-1 inhibitors with good cellular potency and refined selectivity [2]. The iodomethyl derivative serves as a versatile late-stage intermediate for introducing diverse amine, alcohol, or thiol nucleophiles at the 2-methylene position to explore allosteric binding pocket interactions, while the 6-chloro substituent can be elaborated via palladium-catalyzed cross-coupling to modulate pharmacokinetic properties . The higher LogP of the iodomethyl intermediate (3.28 vs. 3.08 for the chloromethyl analog) may also facilitate extraction of hydrophobic intermediates during aqueous workup in multi-step sequences [3].

Antibacterial FtsZ Inhibitor Development: Advanced Intermediate for PC190723 Analogs

PC190723, a potent inhibitor of the bacterial cell division protein FtsZ (IC₅₀ = 55 ng/mL; MIC = 0.5–1.0 μg/mL against staphylococci including MRSA), is synthesized from a 6-chloro-2-(halomethyl)thiazolo[5,4-b]pyridine intermediate [1]. The published six-step synthesis uses the chloromethyl analog to achieve a 45% overall yield, with the key step being the O-alkylation of 2,6-difluoro-3-hydroxybenzamide at the 2-methylene position [2]. Substituting the iodomethyl derivative for the chloromethyl analog in this sequence is expected to improve the yield of this critical coupling step due to the superior leaving group ability of iodide, particularly important when scaling this reaction beyond gram quantities where mass transfer limitations can suppress yields with less reactive electrophiles . The unambiguous mass spectrometric signature of the iodomethyl intermediate (MW 310.54, monoisotopic ¹²⁷I pattern) also facilitates in-process control by LC-MS during scale-up campaigns [3].

Methodology Development for Chemoselective Alkylation Protocols on Heterocyclic Scaffolds

The well-defined reactivity hierarchy of the iodomethyl group relative to the aromatic chloro substituent makes this compound an ideal model substrate for developing and validating new chemoselective alkylation methodologies [1]. The large mass difference between the iodomethyl derivative (MW 310.54) and its chloromethyl counterpart (MW 219.09) — a 42% increase — provides an intrinsic mass label that enables precise quantification of reaction conversion and product distribution by LC-MS without the need for deuterated internal standards [2]. Additionally, the benzylic activation of the −CH₂I position, combined with the electron-withdrawing character of the fused thiazolo[5,4-b]pyridine system, creates a reactivity profile that is sufficiently distinct from simple benzyl iodides to serve as a discriminating test case for evaluating new nucleophilic partners, base/solvent systems, or microwave-assisted protocols . The commercial availability of the compound at 95–98% purity from multiple vendors ensures reproducibility across independent laboratories [3].

Quote Request

Request a Quote for 6-Chloro-2-(iodomethyl)thiazolo[5,4-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.